
4-Bromo-2-(4-(trifluoromethoxy)phenyl)thiazole
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Overview
Description
4-Bromo-2-(4-(trifluoromethoxy)phenyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a bromo group and a trifluoromethoxyphenyl group. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-(trifluoromethoxy)phenyl)thiazole typically involves the reaction of 4-bromo-2,2,2-trifluoroacetophenone with thioamides under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(4-(trifluoromethoxy)phenyl)thiazole undergoes various chemical reactions, including:
Electrophilic substitution: The bromine atom can be replaced by other electrophiles.
Nucleophilic substitution: The thiazole ring can undergo nucleophilic attack at the C-2 position.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Electrophilic substitution: Reagents like halogens or nitro compounds in the presence of a Lewis acid catalyst.
Nucleophilic substitution: Strong nucleophiles such as alkoxides or amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted thiazole derivative .
Scientific Research Applications
Anticancer Activity
Research has shown that 4-Bromo-2-(4-(trifluoromethoxy)phenyl)thiazole exhibits promising anticancer properties. It has been investigated for its ability to inhibit tubulin polymerization, a critical process in cell division that is often targeted in cancer therapies. Studies have reported that derivatives of thiazole compounds, including this specific compound, demonstrate significant antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer cells .
Table 1: Anticancer Activity of Thiazole Derivatives
Compound Name | Cancer Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF-7 | 5.0 |
5-Bromo-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine | HepG2 | 3.35 |
Thiazole Derivative X | HCT116 | 18.69 |
The structure-activity relationship (SAR) studies indicate that modifications to the thiazole core can enhance its anticancer efficacy. The presence of electron-withdrawing groups, such as trifluoromethoxy, appears to improve the compound's binding affinity to molecular targets involved in cancer progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities against various bacterial strains. Preliminary results suggest that it exhibits moderate antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The mechanism underlying this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 2: Antimicrobial Activity of Thiazole Derivatives
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/ml) |
---|---|---|
This compound | S. aureus | 100 |
Thiazole Derivative Y | E. faecalis | 200 |
Thiazole Derivative Z | Pseudomonas aeruginosa | 150 |
Structure-Activity Relationships
The unique structural features of this compound contribute significantly to its biological activity. The bromine atom at the 4-position enhances electrophilicity, while the trifluoromethoxy group increases lipophilicity and stability in biological systems. This combination allows for effective interactions with various biological targets.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of thiazole derivatives related to this compound:
- A study highlighted the synthesis of a series of thiazole derivatives that showed enhanced antiproliferative activity against melanoma cells compared to earlier compounds .
- Another investigation focused on the molecular docking studies that suggested strong binding affinities between thiazole derivatives and tubulin, indicating potential as novel anticancer agents .
Mechanism of Action
The mechanism of action of 4-Bromo-2-(4-(trifluoromethoxy)phenyl)thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(trifluoromethyl)phenyl thiourea
- 4-Bromo-2-(trifluoromethyl)phenol
- 4-Bromo-2,2,2-trifluoroacetophenone
Uniqueness
4-Bromo-2-(4-(trifluoromethoxy)phenyl)thiazole is unique due to the presence of both a bromo and a trifluoromethoxy group, which confer distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of various biologically active compounds .
Biological Activity
4-Bromo-2-(4-(trifluoromethoxy)phenyl)thiazole is a compound belonging to the thiazole family, notable for its structural features that include a bromine atom and a trifluoromethoxy group. This unique combination enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology. Research has indicated that this compound exhibits significant potential in various biological applications, including anticancer and antimicrobial activities.
Chemical Structure and Properties
The chemical formula of this compound is C10H5BrF3N2S. Its structure can be represented as follows:
Chemical Structure
Biological Activities
Research has documented various biological activities associated with this compound:
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against several human cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). In vitro studies using the MTT assay have shown promising results, indicating significant cell viability reduction in these cancer lines .
- Mechanism of Action : The proposed mechanism involves the compound's ability to interact with specific molecular targets, potentially modulating pathways involved in cancer progression. It has been suggested that this compound may induce G2/M cell cycle arrest in HepG2 cells, leading to apoptosis .
- Antimicrobial Properties : Preliminary investigations indicate that this compound may also possess antimicrobial activity, although specific mechanisms and targets remain to be fully elucidated .
Case Studies
-
Cytotoxicity Against HepG2 Cells :
- Study Findings : In a study evaluating the cytotoxic effects of various thiazole derivatives, this compound demonstrated an IC50 value of approximately 0.62 μM against HepG2 cells, outperforming Sorafenib (IC50 = 1.62 μM) .
- Mechanistic Insights : The study revealed that treatment with this compound led to significant inhibition of cell migration and colony formation, indicating its potential as an effective therapeutic agent for liver cancer.
-
Comparative Analysis with Similar Compounds :
- A comparative analysis was conducted with other thiazole derivatives to assess the unique biological properties of this compound. Results indicated that the presence of both bromo and trifluoromethoxy groups significantly enhances its reactivity and biological efficacy compared to structurally similar compounds.
Data Table: Comparison of Biological Activities
Compound Name | IC50 (μM) | Target Cell Line | Mechanism of Action |
---|---|---|---|
This compound | 0.62 | HepG2 | G2/M cell cycle arrest |
Sorafenib | 1.62 | HepG2 | Multi-target kinase inhibition |
5-Bromo-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine | TBD | Various | TBD |
Properties
IUPAC Name |
4-bromo-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NOS/c11-8-5-17-9(15-8)6-1-3-7(4-2-6)16-10(12,13)14/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXCCVJGQVMSAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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